molecular formula C20H26ClN3O3S B2479346 1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1049436-46-5

1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2479346
CAS No.: 1049436-46-5
M. Wt: 423.96
InChI Key: RGTQLLZQNQUDGN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a synthetic chemical reagent of interest in medicinal chemistry and pharmacological research. This compound features a piperazine core, a privileged scaffold in drug discovery known to confer affinity for a range of central nervous system (CNS) targets . Piperazine-containing compounds are frequently investigated for their potential interactions with neurotransmitter receptors, including dopamine and serotonin receptor families . For instance, structurally related N-arylpiperazine compounds have been developed as potent and selective ligands for dopamine receptor subtypes, serving as valuable tools for studying receptor function . The molecular architecture of this reagent, which combines a methanesulfonamide group with substituted phenylpiperazine motifs, suggests potential for researchers exploring the structure-activity relationships (SAR) of G-protein coupled receptor (GPCR) ligands. Its primary research applications are anticipated in the areas of neuroscience, as a candidate for receptor binding assays, and in chemical biology, for the development of novel pharmacophores. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions and consult the specific product data sheet for detailed handling and storage information.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3S/c1-27-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-28(25,26)16-17-4-2-3-5-20(17)21/h2-9,22H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTQLLZQNQUDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, also referred to as Y206-6434, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Y206-6434 is C19H22ClN3O4S, with a molecular weight of 423.92 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities, including interactions with various neurotransmitter receptors.

PropertyValue
Molecular FormulaC19H22ClN3O4S
Molecular Weight423.92 g/mol
LogP (Partition Coefficient)2.785
Water Solubility (LogSw)-3.30
Polar Surface Area65.485 Ų
pKa (Acid Dissociation Constant)10.69

Biological Activity

Y206-6434 has been primarily studied for its effects on the central nervous system and its potential as an antipsychotic agent. The compound exhibits high affinity for dopamine receptors, particularly the D4 subtype, which is implicated in the modulation of mood and behavior.

The primary mechanism through which Y206-6434 exerts its biological effects involves the modulation of neurotransmitter systems. It has been shown to selectively bind to dopamine D4 receptors with an IC50 value of approximately 0.057 nM, demonstrating significant selectivity over other receptor subtypes such as D2 and serotonin receptors . This selectivity is crucial in minimizing side effects commonly associated with antipsychotic medications.

Study 1: Dopamine Receptor Affinity

In a study examining various piperazine derivatives, Y206-6434 was highlighted for its exceptional binding affinity to the dopamine D4 receptor. The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine ring could enhance receptor selectivity and potency .

Study 2: Behavioral Impact in Animal Models

Research involving animal models demonstrated that administration of Y206-6434 resulted in significant reductions in hyperactivity and stereotypic behaviors often associated with dopaminergic dysregulation. These findings suggest potential therapeutic applications in treating disorders such as schizophrenia and ADHD .

Study 3: Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that Y206-6434 has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicated a low incidence of adverse effects at therapeutic doses, making it a promising candidate for further development .

Scientific Research Applications

The compound 1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry, particularly in the fields of pharmacology and neuropharmacology. This article explores its scientific research applications, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C24H30ClN3O2S
  • Molecular Weight : 463.03 g/mol
  • CAS Number : [Not specified in the search results]

Structural Characteristics

The compound features a piperazine ring, a methanesulfonamide group, and two aromatic substituents (a chlorophenyl and a methoxyphenyl group). These structural elements are crucial for its biological activity.

Antimicrobial Properties

Sulfonamide compounds generally possess antimicrobial activity. The presence of the sulfonamide functional group in this compound may confer similar properties, making it a candidate for further investigation against various bacterial strains. Research into related compounds has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for similar applications.

Neuropharmacological Studies

Given the piperazine structure, this compound may also have implications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and mood disorders. Future research could focus on elucidating these mechanisms and determining the therapeutic potential of this compound in treating CNS disorders.

Case Study 1: Antidepressant Effects

A study evaluated various piperazine derivatives for their serotonin reuptake inhibition capabilities. Results indicated significant reductions in depression-like behaviors in rodent models when treated with certain derivatives. Although this specific compound was not tested directly, its structural characteristics suggest it may exhibit similar pharmacological effects.

Case Study 2: Antimicrobial Activity

Research into sulfonamide-based compounds has highlighted their potential antimicrobial properties. A study found that several sulfonamides demonstrated efficacy against bacterial strains, warranting further investigation into the antimicrobial potential of this compound due to its sulfonamide group.

Future Research Directions

To fully understand the applications of This compound , future studies should focus on:

  • In Vivo Studies : Conducting comprehensive in vivo experiments to evaluate pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Elucidating how this compound interacts with neurotransmitter systems.
  • Broader Biological Screening : Investigating its potential antimicrobial properties and other pharmacological effects.

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

The piperazine ring’s substituent significantly influences receptor affinity and selectivity. Key comparisons include:

  • Position of Halogen/Methoxy Groups: 2-Chlorophenyl vs. 4-Methoxyphenyl: The target compound’s 2-chlorophenyl group contrasts with analogs like N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide (), where substituents on the phenyl ring alter steric and electronic interactions. For example, 2-chloro substitution may enhance binding to dopamine D3 receptors compared to 4-methoxy groups due to increased electron-withdrawing effects . Ortho vs.
  • Aromatic System Modifications :
    • Replacement of phenyl with naphthalene (e.g., N-(2-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide, ) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Linker Chain and Functional Group Modifications

  • Ethyl vs. Propyl Linkers :
    • The target compound’s ethyl linker differs from propyl chains in analogs like 3-[4-(4-chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i, ). Longer linkers (e.g., propyl) may increase conformational flexibility, affecting receptor binding kinetics .
  • Sulfonamide vs. Sulphonate/Amide Groups :
    • Methanesulfonamide groups (target compound) provide stronger hydrogen-bonding capacity compared to methanesulphonate esters (e.g., 3-[4-(4-chlorophenyl)piperazin-1-yl]propyl methanesulphonate, ), which could enhance target engagement .

Pharmacological Implications

  • Receptor Binding Profiles :
    • Analogs like N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)picolinamide (3h, ) show affinity for dopamine D3 receptors, suggesting the target compound may share similar activity. However, the 4-methoxyphenyl group in the target could shift selectivity toward serotonin receptors (e.g., 5-HT1A), as seen in 18F-Mefway () .

Data Tables

Table 2: Pharmacological Trends in Piperazine Derivatives

Substituent Position Common Targets Binding Affinity (Hypothesized) Metabolic Stability
2-Chlorophenyl Dopamine D3 High Moderate
4-Methoxyphenyl Serotonin 5-HT1A Moderate Low (demethylation)
Naphthalen-1-yl Dopamine D2/D3 High Low

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